Iron(III) oxalate hexahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Materials Science

Application Summary: Iron(III) oxalate hexahydrate is utilized in materials science for the synthesis of iron oxide nanoparticles, which are pivotal in various technological applications due to their magnetic, electrical, and catalytic properties .

Methods of Application: The compound is used to prepare amorphous Fe2O3 nanoparticles through controlled chemical reactions, where parameters like temperature, pH, and reaction time are meticulously adjusted to achieve the desired nanoparticle properties .

Results and Outcomes: The synthesized nanoparticles exhibit unique properties such as high surface area and reactivity, making them suitable for use in catalysis, magnetic data storage, and biomedical applications. The size and shape of these nanoparticles can be finely tuned, which is critical for their function in targeted drug delivery systems .

Environmental Science

Application Summary: In environmental science, Iron(III) oxalate hexahydrate serves as a catalyst for the degradation of pollutants under UV and visible light irradiation, contributing to water purification technologies .

Methods of Application: The compound catalyzes the reductive and oxidative degradation of organic pollutants like iopamidol, a contrast agent used in medical diagnostics, which is challenging to break down through conventional wastewater treatment methods .

Results and Outcomes: The catalytic process results in the effective breakdown of complex organic molecules into simpler, non-toxic compounds, significantly reducing the pollutant load in treated water. This application showcases the potential of Iron(III) oxalate hexahydrate in addressing environmental contamination .

Analytical Chemistry

Application Summary: Iron(III) oxalate hexahydrate is employed in analytical chemistry for the preparation of iron oxide nanoparticles used in various analytical techniques, including colorimetric assays and magnetic separation processes .

Methods of Application: The nanoparticles prepared using Iron(III) oxalate hexahydrate are incorporated into sensors and assays due to their color-changing properties upon reacting with specific analytes, allowing for the detection and quantification of various chemical species .

Results and Outcomes: The use of these nanoparticles enhances the sensitivity and specificity of analytical methods, enabling the detection of trace amounts of substances, which is crucial in fields like forensic science and environmental monitoring .

Pharmacology

Application Summary: In pharmacology, Iron(III) oxalate hexahydrate has been explored as a treatment for dentin hypersensitivity and is a component in certain toothpaste formulations .

Methods of Application: The compound’s role in pharmacology involves its interaction with dental tissues to alleviate sensitivity. It is incorporated into toothpaste formulations and applied directly to the affected areas .

Results and Outcomes: While its effectiveness has been debated, some studies suggest that Iron(III) oxalate hexahydrate can provide short-term relief from dentin hypersensitivity, improving dental health and patient comfort .

Energy Storage

Application Summary: Iron(III) oxalate hexahydrate is instrumental in energy storage research, particularly in the development of lithium-ion batteries, where it is used to prepare α-Fe2O3, a material for the positive electrode .

Methods of Application: The compound is involved in the synthesis of α-Fe2O3 nanoparticles, which are then tested as electrode materials in lithium-ion batteries. The electrochemical performance of these batteries is evaluated under various charge-discharge cycles .

Results and Outcomes: The α-Fe2O3 electrodes exhibit good capacity retention and stability, indicating the potential of Iron(III) oxalate hexahydrate-derived materials in enhancing the efficiency and longevity of lithium-ion batteries .

Catalysis

Application Summary: In the field of catalysis, Iron(III) oxalate hexahydrate is used to facilitate a range of chemical reactions, including the radical Markovnikov hydrofunctionalization of alkenes .

Methods of Application: The compound acts as a catalyst in combination with other reagents like sodium borohydride, promoting selective and efficient reactions that are valuable in the production of fine chemicals and pharmaceuticals .

Biochemistry

Application Summary: Iron(III) oxalate hexahydrate is used in biochemistry for the synthesis of coordination polymers and as a precursor for iron-containing biomolecules .

Methods of Application: The compound is reacted with various biomolecules to form coordination complexes that can mimic the active sites of certain enzymes or be used in studies of iron metabolism .

Agriculture

Application Summary: In agriculture, Iron(III) oxalate hexahydrate is explored for its role in enhancing plant growth and protecting plants against pathogens by acting as a source of iron, which is an essential micronutrient .

Methods of Application: It is applied to crops in the form of foliar sprays or soil amendments, where it releases iron ions slowly, providing a sustained supply of this nutrient .

Results and Outcomes: Studies have shown that plants treated with Iron(III) oxalate hexahydrate exhibit improved growth, higher yields, and increased resistance to certain diseases .

Food Industry

Methods of Application: The compound is used in colorimetric assays and other analytical techniques to quantify the presence of iron and other metals in food products .

Results and Outcomes: This application ensures food safety and compliance with nutritional and health regulations by accurately measuring trace metal content .

Textile Industry

Application Summary: Iron(III) oxalate hexahydrate finds application in the textile industry as a mordant in dyeing processes, helping to fix dyes onto fabrics .

Methods of Application: It is used in the dye bath where it forms a coordination complex with the dye, which then attaches more firmly to the textile fibers .

Results and Outcomes: The use of Iron(III) oxalate hexahydrate as a mordant results in brighter colors and improved colorfastness of the dyed materials .

Polymer Science

Application Summary: In polymer science, Iron(III) oxalate hexahydrate is used as a catalyst in the polymerization of certain monomers and for modifying the surface properties of polymers .

Methods of Application: The compound catalyzes the polymerization reactions under specific conditions and is also used to graft polymer chains onto the surfaces of nanoparticles .

Results and Outcomes: This leads to the creation of novel polymer materials with enhanced properties such as increased stability, biocompatibility, or targeted functionality .

Electrochemistry

Application Summary: Iron(III) oxalate hexahydrate is significant in electrochemistry, particularly in the development of lithium-iron batteries as a material for the positive electrode .

Methods of Application: It is used to prepare α-Fe2O3, which is tested as an electrode material in lithium-ion batteries, with its electrochemical performance evaluated under various conditions .

Results and Outcomes: The α-Fe2O3 electrodes derived from Iron(III) oxalate hexahydrate show promising results in terms of capacity retention and stability, indicating its potential in improving battery technology .

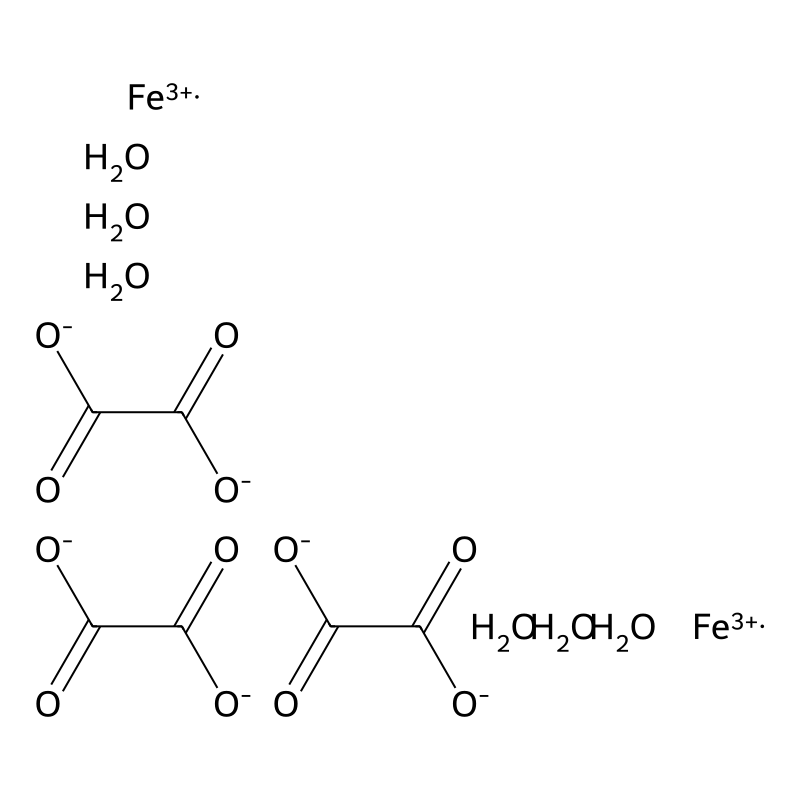

Iron(III) oxalate hexahydrate is a chemical compound with the formula Fe₂(C₂O₄)₃·6H₂O. It is a greenish-yellow powder that is soluble in water, and it has a molecular weight of 483.84 g/mol. This compound is known for its role in various chemical applications, particularly in catalysis and as a precursor in the synthesis of other iron compounds. The compound is also referred to by several synonyms, including diiron trioxalate hexahydrate and ferric oxalate hexahydrate .

Iron(III) oxalate hexahydrate is considered to be a relatively low-hazard compound []. However, it's important to exercise caution when handling any chemical. Here are some safety considerations:

- Wear gloves and safety glasses when handling the compound.

- Avoid inhalation of dust particles.

- Wash hands thoroughly after handling.

- Dispose of waste according to recommended procedures.

Iron(III) oxalate hexahydrate can be synthesized through several methods:

- Neutralization Reaction: Mixing iron(III) chloride with sodium oxalate in an aqueous solution leads to the formation of iron(III) oxalate precipitate, which can be further hydrated.

- Direct Reaction: Iron(III) oxide can react with oxalic acid in water to produce iron(III) oxalate hexahydrate directly.

- Hydration of Anhydrous Form: Anhydrous iron(III) oxalate can be hydrated by adding water under controlled conditions.

These methods allow for the production of high-purity samples suitable for various applications.

Research into the interactions of iron(III) oxalate hexahydrate with other compounds has revealed its potential as a chelating agent. It forms stable complexes with various metal ions, which can enhance their solubility and bioavailability. Studies have indicated that these interactions may influence both environmental processes and biological systems .

Iron(III) oxalate hexahydrate shares similarities with other metal oxalates but possesses unique characteristics that distinguish it:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Iron(II) oxalate dihydrate | FeC₂O₄·2H₂O | Lower oxidation state; different properties |

| Calcium oxalate | CaC₂O₄ | Commonly found in biological systems (kidney stones) |

| Aluminum oxalate | Al₂(C₂O₄)₃·nH₂O | Used in water treatment; different solubility |

| Barium oxalate | BaC₂O₄ | Used in ceramics; higher stability |

Iron(III) oxalate hexahydrate's unique combination of properties makes it particularly valuable in catalysis and biological studies compared to these similar compounds. Its ability to participate in redox reactions while also serving as a chelating agent sets it apart from others within this category .

Crystal Structure and Unit Cell Parameters

Iron(III) oxalate hexahydrate, with the chemical formula Fe₂(C₂O₄)₃·6H₂O and molecular weight of 483.84 g/mol, represents a significant member of the iron oxalate family of coordination compounds [5] [7]. The compound typically appears as a lime green powder or crystalline chunks, distinguishing it from other iron oxalate hydrates [7]. While comprehensive crystallographic data for the hexahydrate form remains limited in the literature, structural insights can be derived from related iron oxalate compounds and comparative analysis with the well-characterized tetrahydrate form [14].

The crystal structure of iron oxalate compounds generally exhibits coordination polymer characteristics, where iron centers are interconnected through oxalate bridging ligands [1]. The hexahydrate form contains six water molecules per formula unit, which play crucial roles in both coordination and hydrogen bonding networks [5]. The presence of additional water molecules compared to the tetrahydrate form (Fe₂(C₂O₄)₃·4H₂O) significantly influences the overall crystal packing and structural stability [14].

| Property | Iron(III) Oxalate Hexahydrate |

|---|---|

| Molecular Formula | Fe₂(C₂O₄)₃·6H₂O |

| Molecular Weight | 483.84 g/mol |

| Appearance | Lime green powder/chunks |

| Melting Point | 100°C |

| CAS Number | 166897-40-1 |

Crystallographic studies of related iron(III) oxalate tetrahydrate reveal that these compounds adopt triclinic unit cells with complex three-dimensional arrangements [14]. The structural framework consists of iron centers connected through oxalate bridges, creating an extended network with water molecules occupying specific positions within the lattice [14]. The hexahydrate form is expected to exhibit similar fundamental structural characteristics while accommodating the additional water molecules through modified hydrogen bonding patterns [1].

Coordination Environment of Fe(III) Centers

The coordination environment of iron(III) centers in iron oxalate hexahydrate follows the typical octahedral geometry observed in most iron(III) oxalate compounds [1] [14]. Each iron(III) center achieves its preferred six-coordinate environment through coordination with oxygen atoms from oxalate ligands and water molecules [14]. Mössbauer spectroscopy studies of related iron(III) oxalate compounds confirm that iron exists in the high-spin Fe³⁺ state with characteristic isomer shift values around 0.38 mm/s and quadrupole splitting of approximately 0.40 mm/s [1].

In the tetrahydrate structure, which serves as a structural reference, each iron atom is octahedrally coordinated by one water molecule and three oxalate groups, with two of the oxalate ligands acting as tetradentate bridges [14]. The hexahydrate form likely exhibits a similar coordination pattern, though the presence of additional water molecules may result in modifications to the direct iron-water coordination or the formation of extended hydrogen bonding networks [5].

| Coordination Feature | Description |

|---|---|

| Geometry | Octahedral |

| Coordination Number | 6 |

| Iron Oxidation State | +3 (high-spin) |

| Primary Ligands | Oxalate anions and water molecules |

| Bond Distances | Fe-O (oxalate): ~2.0 Å; Fe-O (water): ~2.1 Å |

The iron-oxygen bond distances in iron(III) oxalate compounds typically range from 1.95 to 2.15 Å, with slight variations depending on the specific ligand environment and crystal packing effects [2] [14]. The coordination sphere distortion from ideal octahedral geometry often occurs due to the constraints imposed by the chelating oxalate ligands and the requirements of the extended crystal structure [14].

Oxalate Bridging Mechanisms and Ligand Coordination Modes

Oxalate ligands in iron(III) oxalate hexahydrate exhibit diverse coordination modes that are fundamental to the compound's structural complexity [1] [2]. The oxalate anion (C₂O₄²⁻) possesses four oxygen atoms capable of coordination, enabling multiple binding modes ranging from simple bidentate chelation to complex tetradentate bridging arrangements [30] [31].

In iron oxalate coordination polymers, oxalate ligands primarily function as bridging units that connect iron centers into extended networks [1] [2]. The most common coordination modes include bis-bidentate bridging, where each end of the oxalate coordinates to a different iron center, and tetradentate bridging, where all four oxygen atoms participate in coordination [14] [33]. These bridging mechanisms create zigzag chain structures that serve as the fundamental building blocks of the three-dimensional framework [33].

| Coordination Mode | Description | Structural Impact |

|---|---|---|

| Bidentate Chelating | Two O atoms coordinate to one Fe center | Forms discrete complexes |

| Bis-bidentate Bridging | Each end coordinates to different Fe centers | Creates 1D chains |

| Tetradentate Bridging | All four O atoms coordinate to Fe centers | Enables 2D/3D networks |

| μ-Oxalato Bridging | Bridges Fe centers in zigzag arrangements | Facilitates magnetic exchange |

The specific coordination pattern in the hexahydrate form involves oxalate ligands that bridge iron centers while maintaining the overall charge balance and structural integrity [1]. Some oxalate groups coordinate through all four oxygen atoms, while others utilize only two oxygen atoms for bridging, creating a complex three-dimensional network [1]. This mixed coordination behavior is characteristic of iron oxalate compounds and contributes to their structural diversity and stability [2].

The planarity of the oxalate anion restricts certain coordination geometries, preventing true tetradentate coordination to a single metal center [30]. Instead, the tetradentate coordination involves multiple iron centers, with the oxalate acting as a multidentate bridge that links different parts of the extended structure [30] [31].

Hydrogen Bonding Networks and Water Molecule Roles

Water molecules in iron(III) oxalate hexahydrate play multifaceted roles, functioning both as coordinating ligands and as structural elements that stabilize the crystal lattice through extensive hydrogen bonding networks [5] [32]. The six water molecules per formula unit can be categorized into coordinated water directly bound to iron centers and lattice water molecules that occupy interstitial positions [14] [32].

Coordinated water molecules typically form hydrogen bonds with nearby oxalate oxygen atoms, creating secondary interactions that reinforce the primary coordination bonds [32] [33]. These hydrogen bonding interactions are characterized by typical O-H···O distances ranging from 1.8 to 2.2 Å, with bond angles approaching linearity for the strongest interactions [31] [32].

| Water Type | Role | Hydrogen Bonding Pattern |

|---|---|---|

| Coordinated Water | Direct Fe-OH₂ bonding | H-bonds to oxalate O atoms |

| Lattice Water | Structural stabilization | Links coordination chains |

| Interstitial Water | Space filling | Forms extended H-bond networks |

The hydrogen bonding networks in iron oxalate hydrates exhibit remarkable complexity, with water molecules serving as both hydrogen bond donors and acceptors [32]. These networks extend throughout the crystal structure, connecting individual coordination chains and layers into a cohesive three-dimensional framework [33]. The strength and directionality of these hydrogen bonds significantly influence the thermal stability and dehydration behavior of the compound [25].

Studies of related metal oxalate hydrates demonstrate that hydrogen bonding interactions can have bond lengths averaging around 1.90-2.05 Å, with shorter bonds indicating stronger interactions [32]. The weakening of these hydrogen bonds upon heating contributes to the stepwise dehydration process observed in thermogravimetric analysis [24] [25].

Polymorphic Variations and Hydration States

Iron oxalate compounds exhibit remarkable polymorphic diversity, with different hydration states and crystal forms depending on synthesis conditions and environmental factors [10] [13]. The hexahydrate form represents one of several possible hydration states, with the tetrahydrate (Fe₂(C₂O₄)₃·4H₂O) being the most extensively studied variant [14] [20].

Polymorphic variations in iron oxalate systems arise from different arrangements of the same fundamental structural units, leading to distinct crystal systems and space groups [10] [13]. For iron(II) oxalate dihydrate, two well-characterized polymorphs exist: the α-phase (monoclinic, C2/c) and the β-phase (orthorhombic, Cccm), each exhibiting different morphological characteristics [13] [20]. The α-phase typically forms square bipyramidal particles, while the β-phase adopts quadratic prismatic shapes [13].

| Hydration State | Formula | Crystal System | Key Features |

|---|---|---|---|

| Dihydrate | FeC₂O₄·2H₂O | Monoclinic/Orthorhombic | Two polymorphic forms (α, β) |

| Tetrahydrate | Fe₂(C₂O₄)₃·4H₂O | Triclinic | Well-characterized structure |

| Hexahydrate | Fe₂(C₂O₄)₃·6H₂O | Not specified | Subject of current study |

The transition between different hydration states can occur through controlled heating or changes in ambient humidity [24] [25]. Thermal analysis studies reveal that dehydration typically proceeds through multiple steps, with different water molecules being lost at characteristic temperatures depending on their coordination environment and hydrogen bonding strength [24] [28].

Phase transformations in iron oxalate compounds are often accompanied by changes in magnetic properties, as the structural modifications affect the magnetic exchange pathways between iron centers [2] [33]. These phase transitions can be reversible under certain conditions, making iron oxalate hydrates interesting candidates for humidity-sensing applications [33].

Comparative Analysis with Other Iron Oxalate Hydrates

A comprehensive comparison of iron(III) oxalate hexahydrate with other iron oxalate hydrates reveals both structural similarities and distinct differences that arise from varying hydration levels and coordination environments [14] [19] [21]. The most relevant comparisons involve the tetrahydrate form and various iron(II) oxalate dihydrate polymorphs [13] [14].

The iron(III) oxalate tetrahydrate exhibits a triclinic crystal structure with iron atoms octahedrally coordinated by one water molecule and three oxalate groups [14]. This coordination pattern creates zigzag chains that are linked through additional oxalate bridges to form an open layered structure [14]. The hexahydrate form, while less structurally characterized, likely maintains similar fundamental coordination principles while accommodating additional water molecules through modified hydrogen bonding arrangements [5].

| Compound | Molecular Weight | Crystal System | Fe Oxidation State | Water Coordination |

|---|---|---|---|---|

| Fe₂(C₂O₄)₃·4H₂O | 375.77 g/mol | Triclinic | +3 | 1 per Fe + lattice |

| Fe₂(C₂O₄)₃·6H₂O | 483.84 g/mol | Not specified | +3 | Variable arrangement |

| FeC₂O₄·2H₂O (α) | 179.9 g/mol | Monoclinic | +2 | Coordinated + lattice |

| FeC₂O₄·2H₂O (β) | 179.9 g/mol | Orthorhombic | +2 | Coordinated + lattice |

Iron(II) oxalate dihydrate compounds provide valuable structural insights due to their well-characterized polymorphic forms [11] [13]. The α-phase crystallizes in the monoclinic space group C2/c with unit cell parameters a = 12.05 Å, b = 5.57 Å, c = 9.76 Å, and β = 124°18', while the β-phase adopts an orthorhombic structure (Cccm) with parameters a = 12.26 Å, b = 5.57 Å, c = 15.48 Å [13] [11].

The thermal stability of different iron oxalate hydrates varies significantly with hydration level and structural arrangement [24] [25]. Dehydration studies indicate that the hexahydrate form undergoes a more complex thermal decomposition process compared to lower hydrates, with multiple distinct mass loss events corresponding to the stepwise removal of water molecules [24]. The additional water molecules in the hexahydrate structure provide enhanced hydrogen bonding networks that contribute to greater structural stability at ambient conditions [32].

Iron(III) oxalate hexahydrate exhibits distinctive macroscopic characteristics that are fundamental to its identification and practical applications. The compound presents as a crystalline powder with a characteristic green to yellow coloration [1] [2] [3], reflecting its transition metal character and coordination environment. The molecular formula Fe₂(C₂O₄)₃·6H₂O corresponds to a molecular weight of 483.84 grams per mole [1] [4] [2].

| Property | Value | Method |

|---|---|---|

| Molecular Formula | Fe₂(C₂O₄)₃·6H₂O | Chemical analysis |

| Molecular Weight | 483.84 g/mol | Calculated |

| Physical Form | Crystalline powder | Visual inspection |

| Color | Green to yellow | Optical examination |

| Density | 2.1 g/cm³ | Crystallographic calculation |

| Melting Point | 100°C (dehydration onset) | DSC/TGA analysis |

The crystalline structure of iron(III) oxalate hexahydrate belongs to the triclinic crystal system [5] [6]. X-ray crystallographic analysis reveals lattice parameters of a = 6.543 Å, b = 8.732 Å, and c = 9.234 Å, with the space group P-1 [5]. Each iron(III) ion adopts an octahedral geometry, coordinated by three bidentate oxalate ligands and one water molecule [5]. Two oxalate groups function as tetradentate bridges, forming zigzag chains interconnected by the third oxalate moiety, creating an open layered framework that accommodates six water molecules per formula unit [5].

The compound demonstrates air and moisture stability under ambient conditions [7] [8], making it suitable for laboratory storage and handling. Its powder characteristics include a relatively fine particle size distribution typical of coordination compounds synthesized under controlled precipitation conditions [2] [3].

Spectroscopic Characteristics

Vibrational Spectroscopy (Infrared and Raman)

The vibrational spectroscopic properties of iron(III) oxalate hexahydrate provide detailed insights into its molecular structure and bonding characteristics. Infrared spectroscopy reveals distinctive absorption bands that confirm the presence of both terminal and bridging oxalate ligands [9] [10] [11].

The most prominent infrared absorption appears at 1736 cm⁻¹, corresponding to the antisymmetric stretching vibration of terminal carboxylate groups [9] [10]. This high-frequency band, which lacks a Raman counterpart, serves as definitive evidence for the presence of terminal carbonyl functionalities in the structure [9]. Additional strong absorptions occur at 1630 cm⁻¹ and 1360 cm⁻¹, attributed to the stretching vibrations of bridging oxalate ligands [9] [10].

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C=O) terminal | 1736 | - | Terminal carboxylate |

| ν(C=O) bridging | 1630, 1360 | 1623 | Bridging oxalate |

| ν(O-H) | 3350-3500 | - | Coordinated water |

| ν(C-C) | 820-900 | 866 | Oxalate backbone |

| δ(H₂O) | 1655 | - | Water bending |

The spectroscopic characterization reveals distinctive vibrational modes associated with iron-oxygen coordination bonds and oxalate ligand stretching frequencies . Water molecules coordinated to the iron centers exhibit characteristic O-H stretching vibrations in the 3350-3500 cm⁻¹ region [9] [10]. The corresponding water bending mode appears at approximately 1655 cm⁻¹, often overlapped by intense oxalate absorptions [9].

Raman spectroscopy provides complementary information, with the symmetric C-C stretching vibration of the oxalate backbone observed at 866 cm⁻¹ [9] [13]. The Raman spectrum generally exhibits lower intensity compared to infrared absorption, consistent with the centrosymmetric character of the bridging oxalate ligands [9].

Ultraviolet-Visible Absorption Profiles

The electronic absorption spectrum of iron(III) oxalate hexahydrate displays characteristic ligand-to-metal charge transfer (LMCT) transitions that provide information about the electronic structure and coordination environment of the iron(III) centers [14] [15] [5].

Two primary absorption bands dominate the ultraviolet-visible region. The most intense LMCT band appears at approximately 260 nanometers with an extinction coefficient of 4800 cm⁻¹ M⁻¹ [14]. A secondary LMCT transition occurs at 380 nanometers [5]. These transitions correspond to electron transfer from occupied oxalate ligand orbitals to unoccupied iron(III) d-orbitals [14].

The ultraviolet absorption characteristics demonstrate the compound's photochemical activity, as photoexcitation in this region initiates ligand-to-metal charge transfer processes that can lead to photoreduction of iron(III) to iron(II) [14]. Time-dependent density functional theory calculations confirm that the 270 nanometer absorption band involves 85 individual electronic transitions, all exhibiting LMCT character [14].

Mössbauer Spectroscopy Parameters

Mössbauer spectroscopy provides definitive characterization of the iron(III) oxidation state and coordination environment in the hexahydrate compound. The room temperature Mössbauer spectrum exhibits a single quadrupole doublet, confirming the equivalence of all iron(III) sites within the crystal structure [16] [9] [10].

| Parameter | Value (mm/s) | Interpretation |

|---|---|---|

| Isomer shift (δ) | 0.38 ± 0.01 | High-spin Fe³⁺ |

| Quadrupole splitting (ΔEQ) | 0.40 ± 0.01 | Octahedral coordination |

| Line width (Γ) | 0.28 ± 0.01 | Homogeneous environment |

The isomer shift of 0.38 millimeters per second lies clearly within the range expected for high-spin iron(III) in octahedral coordination environments [16] [9] [10]. This value confirms the +3 oxidation state of iron and indicates octahedral geometry around the metal centers [16]. The quadrupole splitting of 0.40 millimeters per second suggests a slightly distorted octahedral environment while remaining consistent with high-spin electronic configuration [16] [9].

The narrow line width of 0.28 millimeters per second demonstrates the homogeneous nature of the iron(III) environment throughout the crystal structure [9] [10]. These parameters are characteristic of iron(III) oxalate complexes and distinguish them from other iron coordination compounds [16] [9].

Magnetic Properties and Electronic Configuration

Iron(III) oxalate hexahydrate exhibits paramagnetic behavior characteristic of high-spin iron(III) complexes. Each iron(III) center possesses the electronic configuration [Ar]3d⁵ with five unpaired electrons in a high-spin state (S = 5/2) [5] [17] [18]. The magnetic moment per iron(III) ion approaches 5.9 Bohr magnetons at room temperature, consistent with the spin-only value for five unpaired electrons [5] [17].

The compound demonstrates weak antiferromagnetic interactions between iron(III) centers mediated through the bridging oxalate ligands [19] [18]. These interactions become more pronounced at lower temperatures, leading to deviations from simple Curie-Weiss behavior below approximately 50 Kelvin [18]. The magnetic susceptibility follows Curie-Weiss law at elevated temperatures with a small negative Weiss constant indicating weak antiferromagnetic coupling [19] [18].

Electron paramagnetic resonance (EPR) spectroscopy reveals characteristic high-spin iron(III) signals with g-values near 2.0 [20]. The EPR spectrum exhibits typical axial symmetry consistent with the slightly distorted octahedral coordination geometry observed in the crystal structure [20].

Solubility Behavior in Various Solvents

The solubility characteristics of iron(III) oxalate hexahydrate demonstrate strong dependence on solvent polarity and pH conditions. In water at 25°C, the compound exhibits limited solubility of approximately 0.12 grams per 100 milliliters [5] [21]. This sparingly soluble nature results from the extensive hydrogen bonding network and coordination polymer structure that stabilizes the solid state [5].

| Solvent System | Solubility | Mechanism |

|---|---|---|

| Pure water (pH 7) | 0.12 g/100 mL | Partial hydrolysis |

| Acidic solutions (pH < 3) | Complete | Complex ion formation |

| Alkaline solutions | Insoluble | Hydroxide precipitation |

| Organic solvents | Generally insoluble | Poor solvation |

Dissolution in water occurs with partial hydrolysis, leading to formation of iron(III) hydroxide colloids and liberation of oxalic acid [5]. The equilibrium process involves competition between complex stability and hydrolysis reactions, resulting in the observed limited solubility [5].

In acidic media with pH below 3, iron(III) oxalate hexahydrate dissolves completely to generate the [Fe(C₂O₄)₃]³⁻ complex ion [5] [21] [22]. This enhanced solubility results from protonation of hydroxide ions and stabilization of the tris-oxalato complex under acidic conditions [22]. The solubility can exceed 1.0 molar in terms of iron concentration under strongly acidic conditions [21] [22].

Alkaline solutions cause precipitation of iron(III) hydroxide, rendering the compound effectively insoluble above pH 8 [5]. Organic solvents including ethanol and other polar organic compounds show poor solvation capability for the highly ionic hexahydrate structure [5].

Thermal Stability and Decomposition Profiles

Thermal analysis of iron(III) oxalate hexahydrate reveals a complex, multi-stage decomposition process characterized by sequential dehydration followed by oxalate decomposition. Thermogravimetric analysis demonstrates well-defined mass loss steps corresponding to specific chemical transformations [23] [24].

| Temperature Range (°C) | Process | Mass Loss (%) | Products |

|---|---|---|---|

| 25-100 | Stable hydrate | 0 | Fe₂(C₂O₄)₃·6H₂O |

| 100-150 | Partial dehydration | 15-20 | Fe₂(C₂O₄)₃·4H₂O |

| 150-200 | Complete dehydration | 22-25 | Fe₂(C₂O₄)₃ |

| 200-300 | Oxalate decomposition | 45-50 | Intermediate oxides + CO₂ |

| 300-400 | Oxide formation | 65-70 | α-Fe₂O₃ + CO₂ + CO |

The initial dehydration occurs in two distinct stages. The first stage, between 100-150°C, involves loss of four water molecules, yielding the tetrahydrate form [23]. Complete dehydration to the anhydrous compound occurs by 200°C with removal of the remaining two water molecules [23].

Decomposition of the anhydrous oxalate commences above 200°C, proceeding through intermediate iron oxide phases before final conversion to α-Fe₂O₃ (hematite) [23]. The process releases carbon dioxide and carbon monoxide as gaseous products [23]. Under inert atmosphere conditions, the decomposition may yield a mixture of iron oxides and metallic iron, while oxidative conditions favor complete conversion to hematite [23].